5-Chloro-3-fluoro-2-methoxyisonicotinic acid
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Overview
Description
5-Chloro-3-fluoro-2-methoxyisonicotinic acid is a chemical compound with the molecular formula C7H5ClFNO3 and a molecular weight of 205.57 g/mol It is characterized by the presence of chloro, fluoro, and methoxy substituents on an isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-methoxyisonicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-methoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-Chloro-3-fluoro-2-methoxyisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-methoxyisonicotinic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyisonicotinic acid: Similar in structure but lacks the chloro substituent.
3-Chloro-2-methoxyisonicotinic acid: Similar but lacks the fluoro substituent.
5-Chloro-2-methoxyisonicotinic acid: Similar but lacks the fluoro substituent.
Uniqueness
5-Chloro-3-fluoro-2-methoxyisonicotinic acid is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5ClFNO3 |
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Molecular Weight |
205.57 g/mol |
IUPAC Name |
5-chloro-3-fluoro-2-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-6-5(9)4(7(11)12)3(8)2-10-6/h2H,1H3,(H,11,12) |
InChI Key |
NKTFUILENMJTRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1F)C(=O)O)Cl |
Origin of Product |
United States |
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